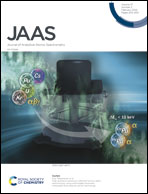Slurry atomization for the determination of arsenic in baby foods using electrothermal atomic absorption spectrometry and deuterium background correction
Journal of Analytical Atomic Spectrometry Pub Date: DOI: 10.1039/A903718G
Abstract
A procedure for accurately determining arsenic in different types of baby foods using slurried samples is developed. Compensation of the background is carried out using a deuterium device. Suspensions prepared in a medium containing 0.1% m/v Triton X-100, 20% v/v concentrated hydrogen peroxide, 1% v/v concentrated nitric acid and 0.3% m/v nickel nitrate are directly introduced into the furnace. The calcination and atomization temperatures are 1400 and 2400 °C, respectively. Calibration is carried out by the standard additions method. The characteristic mass is 23 pg and the detection limit 22 ng g
–1
. The reliability of the procedure is checked by comparing the results obtained with others based on microwave-oven sample digestion and by analyzing three certified reference materials. Values for the arsenic content ranged between 0.04 and 2.6 µg g
–1
.
Recommended Literature
- [1] Synthesis, characterization and structural investigation of novel meso-pyridyl BODIPY–cobaloxime complexes†
- [2] Cu(i) diimine complexes as immobilised antibacterial photosensitisers operating in water under visible light†
- [3] Contents list
- [4] Correction: Stimuli responsive nanostructured porous network from triblock copolymer self-assemblies
- [5] Lewis base assisted B–H bond redistribution in borazine and polyborazylene†
- [6] XXXII.—On ethylbenzoic acid
- [7] A red phosphor BaTiF6:Mn4+: reaction mechanism, microstructures, optical properties, and applications for white LEDs†
- [8] Reviews, notes, etc.
- [9] Aqueous hydroboration of alkynes via nonclassical generation of N-heterocyclic carbenes†
- [10] Impact of atomic layer deposited TiO2 on the photocatalytic efficiency of TiO2/w-VA-CNT nanocomposite materials†










